molecular formula C5H12GeO2 B13753939 Germane, acetoxytrimethyl- CAS No. 1118-13-4

Germane, acetoxytrimethyl-

Cat. No.: B13753939
CAS No.: 1118-13-4
M. Wt: 176.78 g/mol
InChI Key: WYYQJDBZXXZDRJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Germane, acetoxytrimethyl- typically involves the reaction of trimethylgermanium chloride with acetic acid in the presence of a base. The reaction proceeds as follows:

(CH3)3GeCl+CH3COOH(CH3)3GeOCOCH3+HCl\text{(CH}_3\text{)}_3\text{GeCl} + \text{CH}_3\text{COOH} \rightarrow \text{(CH}_3\text{)}_3\text{GeOCOCH}_3 + \text{HCl} (CH3​)3​GeCl+CH3​COOH→(CH3​)3​GeOCOCH3​+HCl

This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the germanium compound.

Industrial Production Methods

On an industrial scale, the production of Germane, acetoxytrimethyl- may involve more efficient catalytic processes to increase yield and reduce costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Germane, acetoxytrimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert the compound back to its elemental form or other lower oxidation state germanium compounds.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.

    Nucleophiles: Various nucleophiles, including amines and alcohols, can participate in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a wide range of organogermanium compounds.

Scientific Research Applications

Germane, acetoxytrimethyl- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.

    Medicine: Some studies suggest that organogermanium compounds may have therapeutic properties, including anti-tumor activity.

    Industry: It is used in the production of semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism by which Germane, acetoxytrimethyl- exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with cellular components, leading to changes in cellular function. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Germane (GeH₄): Similar in structure but lacks the acetoxy group.

    Trimethylgermane (Ge(CH₃)₃): Similar but without the acetoxy group.

    Acetoxytrimethylsilane (Si(CH₃)₃OCOCH₃): Silicon analogue with similar structure.

Uniqueness

Germane, acetoxytrimethyl- is unique due to the presence of both germanium and an acetoxy group, which imparts distinct chemical properties

Properties

CAS No.

1118-13-4

Molecular Formula

C5H12GeO2

Molecular Weight

176.78 g/mol

IUPAC Name

trimethylgermyl acetate

InChI

InChI=1S/C5H12GeO2/c1-5(7)8-6(2,3)4/h1-4H3

InChI Key

WYYQJDBZXXZDRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O[Ge](C)(C)C

Origin of Product

United States

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